molecular formula C9H6ClNO B1288056 1H-Indole-6-carbonyl chloride CAS No. 215941-02-9

1H-Indole-6-carbonyl chloride

Cat. No. B1288056
M. Wt: 179.6 g/mol
InChI Key: ASPUVXAGGCKFAO-UHFFFAOYSA-N
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Description

1H-Indole-6-carbonyl chloride is a derivative of the indole family, which is a significant class of heterocyclic compounds. Indoles and their derivatives are known for their presence in many biologically active compounds and indole alkaloids. They serve as key intermediates in the synthesis of diverse heterocyclic derivatives due to the reactivity of their carbonyl groups, which readily participate in C–C and C–N coupling reactions and reductions .

Synthesis Analysis

The synthesis of indole derivatives can involve various methods. For instance, a visible-light-catalyzed tandem radical cyclization of N-propargylindoles with acyl chlorides has been developed to access 2-acyl-9H-pyrrolo[1,2-a]indoles. This process includes the addition of an acyl radical to a carbon-carbon triple bond, followed by intramolecular cyclization and isomerization of the carbon-carbon double bond . Another general method for acylating indoles at the 3-position involves the use of acyl chlorides in the presence of dialkylaluminum chloride, which proceeds under mild conditions and is applicable to indoles with various functional groups .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and requires sophisticated techniques for determination. For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was elucidated using methods such as 1H NMR, 13C NMR, IR, MS, and X-ray diffraction. The crystal structure obtained by solvent evaporation was compared with the molecular crystal structure determined by density functional theory (DFT), which is essential for understanding the chemical properties of the compound .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions due to their reactive sites. The carbonyl group in 1H-indole-3-carboxaldehyde, for example, facilitates C–C and C–N coupling reactions and reductions. These reactions are pivotal for the preparation of various biologically active compounds and heterocyclic derivatives . The acylation of indoles at the 3-position with acyl chlorides is another example of the chemical reactivity of indole derivatives, which can be achieved in high yields using dialkylaluminum chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents such as acyl groups or chloro groups can affect the compound's reactivity, solubility, and stability. The study of frontier molecular orbitals and molecular electrostatic potential energy, as performed in the DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, provides insight into the chemical properties and reactivity of these compounds .

Scientific Research Applications

For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . Also, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported for their molecular docking studies as an anti-HIV-1 .

  • Chemical Synthesis Intermediates

    • Indole derivatives can be used as organic synthesis intermediates for the synthesis of other similar compounds . For example, they can be used to construct the backbone of an indole compound .
  • Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors

    • Indole derivatives can be used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .
  • Synthesis of Stilbene-Based Antitumor Agents

    • They can also be used as reactants in the synthesis of stilbene-based antitumor agents .
  • Preparation of Aromatic Gem-Dihalides

    • Indole derivatives can be used in acid-catalyzed preparation of aromatic gem-dihalides from aldehydes and acid halides .
  • Treatment of Various Disorders

    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Chemical Synthesis Intermediates

    • Indole derivatives can be used as organic synthesis intermediates for the synthesis of other similar compounds . For example, they can be used to construct the backbone of an indole compound .
  • Preparation of Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors

    • Indole derivatives can be used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .
  • Synthesis of Stilbene-Based Antitumor Agents

    • They can also be used as reactants in the synthesis of stilbene-based antitumor agents .
  • Preparation of Aromatic Gem-Dihalides

    • Indole derivatives can be used in acid-catalyzed preparation of aromatic gem-dihalides from aldehydes and acid halides .
  • Treatment of Various Disorders

    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Safety And Hazards

Safety data sheets suggest that direct contact with the substance should be avoided and it should only be handled in a well-ventilated area or under a fume hood . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are crucial in medicinal chemistry due to their physiological action .

properties

IUPAC Name

1H-indole-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPUVXAGGCKFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594427
Record name 1H-Indole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-6-carbonyl chloride

CAS RN

215941-02-9
Record name 1H-Indole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Liu, CB Chan, Q Qi, G Xiao, HR Luo… - Journal of medicinal …, 2012 - ACS Publications
Structure–activity relationship study shows that the catechol group in 7,8-dihdyroxyflavone, a selective small TrkB receptor agonist, is critical for agonistic activity. To improve the poor …
Number of citations: 68 pubs.acs.org
B Vijayakumar, A Umamaheswari, A Puratchikody… - …, 2011 - ncbi.nlm.nih.gov
Histone deacetylases (HDACs) are enzymes, which catalyze the removal of acetyl moiety from acetyl-lysine within the histone proteins and promote gene repression and silencing …
Number of citations: 27 www.ncbi.nlm.nih.gov

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